3-[1-(2,4-dichlorobenzyl)-3-(4-methoxy-1,2,5-oxadiazol-3-yl)-2-triazenyl]-4-methoxy-1,2,5-oxadiazole
Description
3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) is a complex organic compound featuring a triazene bridge and oxadiazole rings
Properties
Molecular Formula |
C13H11Cl2N7O4 |
|---|---|
Molecular Weight |
400.2g/mol |
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-4-methoxy-N-[(4-methoxy-1,2,5-oxadiazol-3-yl)diazenyl]-1,2,5-oxadiazol-3-amine |
InChI |
InChI=1S/C13H11Cl2N7O4/c1-23-12-10(17-25-19-12)16-21-22(11-13(24-2)20-26-18-11)6-7-3-4-8(14)5-9(7)15/h3-5H,6H2,1-2H3 |
InChI Key |
AVZMLWYVTRIWOG-UHFFFAOYSA-N |
SMILES |
COC1=NON=C1N=NN(CC2=C(C=C(C=C2)Cl)Cl)C3=NON=C3OC |
Canonical SMILES |
COC1=NON=C1N=NN(CC2=C(C=C(C=C2)Cl)Cl)C3=NON=C3OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) typically involves the reaction of 3,4-diaminofurazan with triazene bridges. The process includes several steps:
Initial Reaction: The starting materials are reacted under controlled conditions to form the intermediate compounds.
Purification: The intermediates are purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used in the synthesis of other complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism by which 3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) exerts its effects involves its interaction with molecular targets through its triazene and oxadiazole moieties. These interactions can lead to various biochemical and chemical processes, depending on the specific application and conditions .
Comparison with Similar Compounds
Compared to other similar compounds, such as 3,3’-((1E,1′E)-(2,4,6-trinitro-1,3-phenylene)bis(ethene-2,1-diyl))bis(2,4,6-trinitrophenol), 3,3’-[(1E)-3-(2,4-dichlorobenzyl)triaz-1-ene-1,3-diyl]bis(4-methoxy-1,2,5-oxadiazole) exhibits unique properties such as higher thermal stability and specific reactivity patterns. Similar compounds include various triazene-bridged and oxadiazole-containing molecules .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
